1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazole and thiophene rings would likely contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the benzo[d]thiazole and thiophene rings might make the compound more reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Structural Analysis : Aminothiazole organic compounds, closely related to 1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea, have diverse biological applications. The synthesis of aminothiazole derivatives and their structural analysis through various spectroscopic methods and X-ray crystallography provide insights into their chemical and physical properties (Adeel et al., 2017).
Biological and Pharmacological Applications
Antileukemic Properties : Research has shown that derivatives of 1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea possess potent anti-leukemic properties. Structural modifications in these compounds significantly influence their ability to inhibit leukemia cell proliferation (Prasanna et al., 2010).
Antitumor Activities : Novel derivatives of thiazolyl urea, similar in structure to the compound , have been synthesized and evaluated for their antitumor activities. These compounds exhibit promising potential in cancer treatment, highlighting the therapeutic applications of such molecules (Ling et al., 2008).
Fungicidal and Antimicrobial Activities : Certain urea derivatives, structurally related to 1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea, have demonstrated excellent fungicidal activities against pathogens like Rhizoctonia solani and Botrytis cinerea, suggesting their potential use in agriculture and medicine (Song et al., 2008).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities : Research into urea derivatives has uncovered significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings indicate the potential of such compounds in the development of new therapeutic agents for treating various disorders (El-Sawy et al., 2014).
Chemical Properties and Reactions
- Synthesis and Reactivity : Studies have focused on the synthesis of ureas through alternative, environmentally friendlier methodologies. This research is crucial for understanding the chemical reactions and properties of compounds like 1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea and their safer production (Bigi et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-19-9-6-8-11(7-10(9)20-2)22-14(15-8)17-13(18)16-12-4-3-5-21-12/h3-7H,1-2H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXGUCHJHXNLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)NC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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